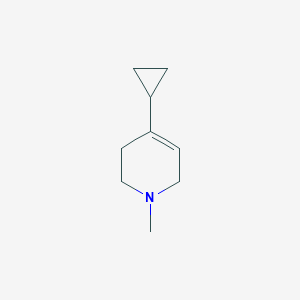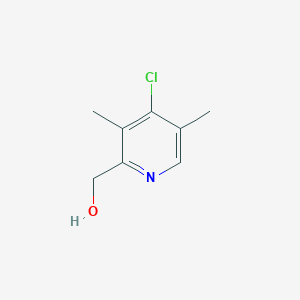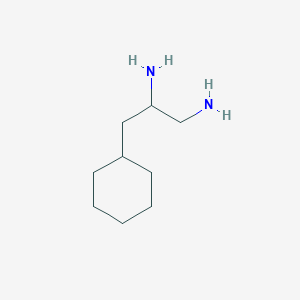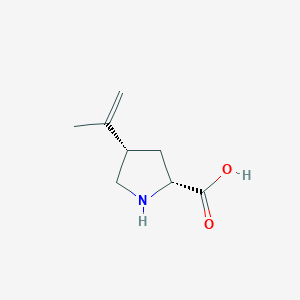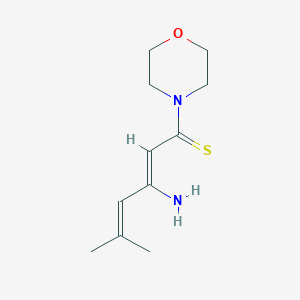
(2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI) is a chemical compound with the molecular formula C11H18N2OS It is known for its unique structure, which includes a morpholine ring substituted with a 3-amino-5-methyl-1-thioxo-2,4-hexadienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- typically involves the reaction of morpholine with appropriate precursors under controlled conditions. One common method includes the reaction of morpholine with 3-amino-5-methyl-1-thioxo-2,4-hexadienyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated morpholine derivatives
Aplicaciones Científicas De Investigación
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-methyl-2,4-hexadienthiomorpholid
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
Uniqueness
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- stands out due to its unique combination of a morpholine ring and a thioxo-hexadienyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced bioactivity and stability, making it a preferred choice in certain research and industrial contexts.
Propiedades
Número CAS |
140868-77-5 |
|---|---|
Fórmula molecular |
C11H18N2OS |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
(2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione |
InChI |
InChI=1S/C11H18N2OS/c1-9(2)7-10(12)8-11(15)13-3-5-14-6-4-13/h7-8H,3-6,12H2,1-2H3/b10-8- |
Clave InChI |
DOPCPOHNOOWVLC-NTMALXAHSA-N |
SMILES |
CC(=CC(=CC(=S)N1CCOCC1)N)C |
SMILES isomérico |
CC(=C/C(=C/C(=S)N1CCOCC1)/N)C |
SMILES canónico |
CC(=CC(=CC(=S)N1CCOCC1)N)C |
Sinónimos |
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


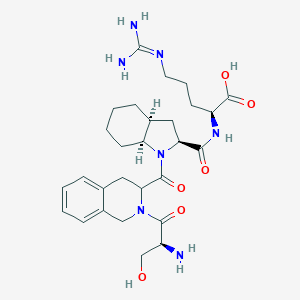
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)

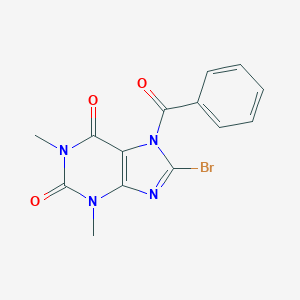
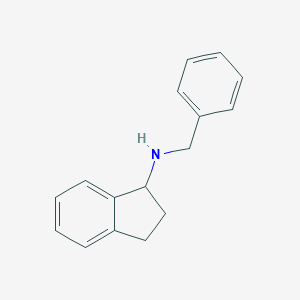
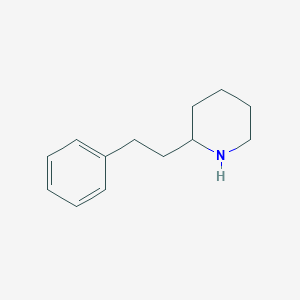

![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)

